Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18622351
InChI: InChI=1S/C17H20BrF4NO4/c1-15(2,3)26-13(24)23(14(25)27-16(4,5)6)10-8-7-9(17(20,21)22)11(18)12(10)19/h7-8H,1-6H3
SMILES:
Molecular Formula: C17H20BrF4NO4
Molecular Weight: 458.2 g/mol

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate

CAS No.:

Cat. No.: VC18622351

Molecular Formula: C17H20BrF4NO4

Molecular Weight: 458.2 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate -

Specification

Molecular Formula C17H20BrF4NO4
Molecular Weight 458.2 g/mol
IUPAC Name tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChI InChI=1S/C17H20BrF4NO4/c1-15(2,3)26-13(24)23(14(25)27-16(4,5)6)10-8-7-9(17(20,21)22)11(18)12(10)19/h7-8H,1-6H3
Standard InChI Key GTEFPVPPMFZPKP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C1=C(C(=C(C=C1)C(F)(F)F)Br)F)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate (CAS: 2940937-36-8) has the molecular formula C₁₇H₂₀BrF₄NO₄ and a molecular weight of 458.2 g/mol . Its IUPAC name reflects the presence of two tert-butoxycarbonyl (Boc) groups attached to a nitrogen atom, which is further bonded to a 3-bromo-2-fluoro-4-(trifluoromethyl)phenyl aromatic ring.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₀BrF₄NO₄
Molecular Weight458.2 g/mol
Canonical SMILESCC(C)(C)OC(=O)N(C1=C(C(=C(C=C1)C(F)(F)F)Br)F)C(=O)OC(C)(C)C
InChI KeyGTEFPVPPMFZPKP-UHFFFAOYSA-N

Stereoelectronic Features

The molecule’s reactivity is governed by:

  • Electron-withdrawing groups: The trifluoromethyl (-CF₃), bromo (-Br), and fluoro (-F) substituents create a strongly electron-deficient aromatic ring, directing electrophilic substitution to specific positions .

  • Steric hindrance: The dual tert-butyl groups impose significant steric bulk, influencing reaction pathways in cross-coupling and nucleophilic substitution reactions.

Synthesis and Manufacturing

Multi-Step Synthetic Routes

The synthesis typically proceeds through sequential functionalization of a pre-halogenated aniline precursor. A representative pathway involves:

  • Boc protection: Introduction of the first tert-butoxycarbonyl group to a 3-bromo-2-fluoro-4-(trifluoromethyl)aniline intermediate under Schotten-Baumann conditions.

  • Second Boc activation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP catalyst to install the second carbamate group .

  • Purification: Chromatographic isolation yields the final product with >95% purity.

Table 2: Comparative Analysis of Related Carbamates

CompoundMolecular FormulaKey SubstituentsApplication
tert-Butyl (3-bromo-4-methylphenyl)carbamateC₁₂H₁₆BrNO₂Br, CH₃Suzuki coupling precursor
tert-Butyl (3-(trifluoromethyl)phenyl)carbamateC₁₂H₁₄F₃NO₂CF₃Kinase inhibitor intermediate

Reaction Optimization

Key challenges in synthesis include:

  • Regioselectivity control: Competing reactions at the bromo and fluoro positions require careful temperature modulation (0–5°C) .

  • Stability issues: The Boc groups are susceptible to acidic hydrolysis, necessitating anhydrous conditions during storage .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a versatile building block in drug discovery:

  • Anticancer agents: The trifluoromethyl group enhances blood-brain barrier penetration in kinase inhibitor candidates .

  • Antiviral prodrugs: Carbamate groups enable controlled release of active metabolites through enzymatic cleavage.

Materials Science Applications

  • Liquid crystal precursors: The rigid aromatic core and halogen substituents promote mesophase stability in display technologies .

  • Polymer cross-linkers: Thermal decomposition of Boc groups generates isocyanates for polyurethane synthesis .

CompoundGHS ClassificationPrecautionary Measures
tert-Butyl (3-bromo-2-fluorophenyl)carbamateGHS07P264-P280-P305+P351+P338
(3-Bromo-4-methylphenyl)carbamateGHS07P302+P352-P332+P313

Future Research Directions

Synthetic Methodology Innovations

  • Photocatalytic functionalization: Leveraging hypervalent iodine reagents for C–H activation at the meta position relative to CF₃ .

  • Flow chemistry: Continuous processing to improve yield in large-scale Boc protection steps .

Biological Activity Screening

  • Targeted degradation: Integration into PROTAC molecules for selective protein degradation .

  • Antibacterial testing: Evaluation against Gram-negative pathogens exploiting fluorine’s membrane permeability enhancement.

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